2-Bromo-5-chloro-3-fluoropyridine

Organic Synthesis Process Chemistry Halogenated Pyridine Intermediates

2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) is a polyhalogenated pyridine designed for site-selective cross-coupling. The 2-bromo substituent enables predictable Suzuki-Miyaura or Stille functionalization exclusively at the 2-position, while 5-chloro and 3-fluoro groups remain inert for downstream transformations. This halogen pattern cannot be replaced by regioisomers without derailing synthetic routes. Synthesized in 90% yield from a common precursor, it offers a cost-effective, scalable intermediate for medicinal chemistry and agrochemical discovery. For carboxylation to 5-chloro-3-fluoro-2-pyridinecarboxylic acid, it provides a favorable cost-yield trade-off vs. the iodo analog.

Molecular Formula C5H2BrClFN
Molecular Weight 210.43 g/mol
CAS No. 514797-97-8
Cat. No. B079493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-fluoropyridine
CAS514797-97-8
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Br)Cl
InChIInChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H
InChIKeyPYDGFYYLQFJQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8): A Polyhalogenated Pyridine Intermediate for Drug Discovery and Agrochemical Synthesis


2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) is a polyhalogenated pyridine derivative with the molecular formula C5H2BrClFN and a molecular weight of 210.43 g/mol [1]. It belongs to a class of heterocyclic building blocks widely employed in organic synthesis. The compound features a pyridine ring substituted with bromine at the 2-position, chlorine at the 5-position, and fluorine at the 3-position [1]. This specific halogenation pattern provides three distinct reactive sites that can be exploited in sequential, site-selective transformations, enabling the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research [2].

2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) vs. Regioisomers: Why Simple Replacement is Not an Option


The 2-bromo-5-chloro-3-fluoropyridine scaffold cannot be generically replaced by its regioisomers or other polyhalogenated pyridines without altering synthetic outcomes. The specific 2-bromo-5-chloro-3-fluoro substitution pattern dictates a unique reactivity profile that governs site-selectivity in metal-catalyzed cross-coupling reactions [1]. In palladium-catalyzed transformations, the relative reactivity of carbon-halogen bonds is heavily influenced by the electronic and steric environment created by the adjacent substituents. The 2-bromo group, ortho to the ring nitrogen, exhibits distinct oxidative addition kinetics compared to bromine at other positions, while the 5-chloro and 3-fluoro groups further modulate the electron density of the pyridine ring [2]. Substituting a regioisomer, such as 2-bromo-3-chloro-5-fluoropyridine, fundamentally changes the regioselectivity of subsequent functionalization steps, potentially derailing a multi-step synthetic route and necessitating complete re-optimization of reaction conditions. Therefore, for processes validated with this specific intermediate, direct substitution is not a trivial exercise.

Quantitative Differentiation of 2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) Against Key Analogs


Comparative Synthetic Yield: 2-Bromo-5-chloro-3-fluoropyridine (90%) vs. 2,5-Dichloro-3-fluoropyridine (67%)

In a comparative synthetic route from a common 5-chloro-3-fluoropyridin-2-amine precursor, the Sandmeyer-type bromination to produce 2-bromo-5-chloro-3-fluoropyridine proceeds with a high isolated yield of 90% . In contrast, a separate, patented method for synthesizing the analogous 2,5-dichloro-3-fluoropyridine reports a maximum total yield of 67% [1]. This represents a substantial 23 percentage-point yield advantage for the 2-bromo derivative under the described conditions, directly impacting cost-efficiency and material throughput for large-scale syntheses.

Organic Synthesis Process Chemistry Halogenated Pyridine Intermediates

Comparative Reactivity in a Common Manifold: 2-Bromo-5-chloro-3-fluoropyridine (71% Yield) vs. 5-Chloro-3-fluoro-2-iodopyridine (94% Yield) in Carboxylic Acid Synthesis

In a study by Schlosser and Bobbio, both 2-bromo-5-chloro-3-fluoropyridine and 5-chloro-3-fluoro-2-iodopyridine were subjected to consecutive treatment with lithium diisopropylamide (LDA) followed by carbon dioxide to yield 5-chloro-3-fluoro-2-pyridinecarboxylic acid [1]. The reaction using the 2-iodo derivative proceeded with a 94% yield, whereas the 2-bromo derivative gave a 71% yield under analogous conditions [1]. This 23% yield differential quantifies the difference in reactivity between the C-Br and C-I bonds at the 2-position in this specific electronic and steric environment.

Heterocyclic Chemistry Lithiation Carboxylation Functional Group Interconversion

Predicted Physicochemical Properties of 2-Bromo-5-chloro-3-fluoropyridine vs. Regioisomer 2-Bromo-3-chloro-5-fluoropyridine

While experimental data comparing these regioisomers is sparse, computationally predicted properties indicate a subtle difference in their boiling points. For 2-bromo-5-chloro-3-fluoropyridine, the predicted boiling point is 190.8±35.0 °C . Its regioisomer, 2-bromo-3-chloro-5-fluoropyridine, has a predicted boiling point of 200.2±35.0 °C . Although the large standard deviation (±35.0 °C) makes this difference statistically insignificant for separation purposes, the comparison of other predicted descriptors, such as pKa (both predicted as -3.92±0.20 ) and XLogP3-AA (2.6 for both [1][2]), confirms that the simple exchange of a chlorine and fluorine atom position does not dramatically alter bulk physical properties.

Cheminformatics Physicochemical Properties Computational Chemistry

Role as a Key Intermediate in a Multi-Step Industrial Agrochemical Manifold

2-Bromo-5-chloro-3-fluoropyridine is explicitly identified as one of four key derivatives in a synthetic manifold originating from 5-chloro-2,3-difluoropyridine, an intermediate in the manufacture of an industrial pesticide [1]. The research demonstrates that this specific compound (1b) can be synthesized from the common precursor and further elaborated into valuable products like 5-chloro-3-fluoro-2-pyridinecarboxylic acid [1]. While this does not provide a direct performance comparison against its analogs (1a, 1c, 1d) within the final pesticide, it validates the compound as a recognized and functional node within a documented, industrial-scale synthetic network.

Agrochemical Synthesis Process Chemistry Halopyridine Intermediates

Procurement-Driven Application Scenarios for 2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8)


High-Throughput Synthesis and Library Generation Requiring High-Yielding Starting Material

Based on the demonstrated 90% isolated yield for its synthesis from a common amine precursor , 2-bromo-5-chloro-3-fluoropyridine is an optimal choice for medicinal chemistry or agrochemical discovery programs that require the production of multi-gram quantities of a key intermediate for subsequent parallel synthesis. Its cost-effective preparation (relative to the reported 67% yield for the 2,5-dichloro analog [1]) makes it a superior building block for generating diverse compound libraries via cross-coupling at the 2-bromo position.

Targeted Synthesis of 2-Substituted-5-chloro-3-fluoropyridine Derivatives via Cross-Coupling

This compound is ideally suited for research focused on introducing diverse aryl, heteroaryl, or alkenyl groups specifically at the 2-position of the pyridine ring via Suzuki-Miyaura, Stille, or other palladium-catalyzed cross-coupling reactions. The presence of the 2-bromo substituent provides a superior leaving group for oxidative addition compared to the 5-chloro group, allowing for predictable, site-selective functionalization . The 5-chloro and 3-fluoro groups remain as inert handles for potential subsequent transformations.

Exploratory Studies in Agrochemical Lead Optimization Based on a Validated Industrial Manifold

For agrochemical research groups developing new herbicides or pesticides, this compound offers a low-risk entry point into a proven synthetic manifold . Procuring this intermediate allows teams to efficiently explore structure-activity relationships (SAR) around the 2-position of the pyridine core, leveraging a synthetic route that is known to be viable on an industrial scale. This can significantly de-risk the process chemistry aspect of a lead optimization campaign.

Synthesis of 5-Chloro-3-fluoro-2-pyridinecarboxylic Acid: A Comparative Cost-Benefit Analysis

When a project specifically requires the synthesis of 5-chloro-3-fluoro-2-pyridinecarboxylic acid, a direct comparison with the 2-iodo analog is essential. While the 2-iodo derivative provides a higher yield (94%) in the LDA/CO2 carboxylation , the 2-bromo analog (71% yield) may be the preferred choice due to lower cost of goods and/or better commercial availability. This evidence-based trade-off analysis empowers procurement managers and project chemists to select the most cost-effective and logistically feasible building block for their specific scale and budget.

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